Sodium hexafluorosilicate

描述

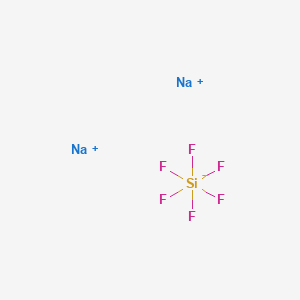

Sodium hexafluorosilicate, also known as dithis compound, is an inorganic compound with the chemical formula Na₂SiF₆. It is a white, odorless, crystalline powder that is sparingly soluble in water. This compound is commonly used in various industrial applications, including water fluoridation, the production of opal glass, and ore refining .

准备方法

Synthetic Routes and Reaction Conditions: Sodium hexafluorosilicate is typically synthesized by neutralizing hexafluorosilicic acid with sodium salts such as sodium chloride or sodium sulfate. The reaction is carried out under vigorous agitation to ensure complete precipitation of the product . The general reaction can be represented as:

H2SiF6+2NaCl→Na2SiF6+2HCl

Industrial Production Methods: In industrial settings, this compound is produced by reacting hexafluorosilicic acid, a byproduct of phosphate fertilizer production, with sodium chloride or sodium sulfate. The reaction is conducted in large reactors with continuous stirring to facilitate the formation of this compound crystals .

化学反应分析

Hydrolysis in Aqueous Solutions

In water, Na₂SiF₆ dissociates into sodium ions (Na⁺) and hexafluorosilicate ions (SiF₆²⁻), which further hydrolyze to release fluoride (F⁻) and hydrated silica (SiO₂·nH₂O):

At drinking water pH (6.5–8.5), hydrolysis is nearly 100% complete, yielding 1.2 mg/L fluoride at fluoridation concentrations .

Key Factors Influencing Hydrolysis:

| Condition | Effect on Hydrolysis | Source |

|---|---|---|

| High [H⁺] (pH < 3) | Inhibits hydrolysis due to protonation | |

| High [Ca²⁺] | Accelerates hydrolysis via ion pairing | |

| Elevated temperature | Increases reaction rate |

Thermal Decomposition

Na₂SiF₆ decomposes at high temperatures, releasing toxic fumes:

Critical Temperatures:

Hazardous Byproducts:

Strong Acids (e.g., H₂SO₄):

Produces HF and SiF₄ gas:

This reaction is utilized in industrial HF synthesis .

Alkalis (e.g., NaOH):

Forms sodium fluoride and silica gel:

Reactions with Metals

Na₂SiF₆ reacts with active metals (e.g., Al, Mg), producing hydrogen gas and metal fluorides:

This reaction poses explosion risks in confined spaces .

Electro-Catalytic Reduction

In the presence of sodium metal and an applied voltage, Na₂SiF₆ reduces to silicon at low temperatures (180–250°C):

Key Findings:

-

Reaction completes within minutes under electro-catalytic conditions .

-

Silicon purity depends on reactant ratios and stirring speed .

Phosphate Fertilizer Production:

Na₂SiF₆ is a byproduct of phosphate rock acidulation, releasing radionuclides (e.g., radon, polonium) and fluorides into the environment .

Aquatic Toxicity:

科学研究应用

Industrial Applications

Metal Smelting and Alloy Production

Sodium hexafluorosilicate serves as a fluxing agent in the smelting and casting of metals, particularly in aluminum and copper production. It aids in the removal of impurities and enhances the fluidity of molten metal, thus improving the quality of the final product.

Ceramic Manufacturing

In ceramics, this compound is used as a glaze and body material. It enhances the hardness and gloss of ceramic products, making it essential in the production of tiles, dinnerware, and sanitary ware.

Glass Production

This compound is also employed in glass manufacturing, where it acts as a refining agent. It helps in controlling the viscosity of glass melts and improving clarity.

Table 1: Industrial Applications of this compound

| Application | Description |

|---|---|

| Metal Smelting | Fluxing agent for aluminum and copper production |

| Ceramic Manufacturing | Enhances glaze hardness and gloss |

| Glass Production | Refines glass melts for improved clarity |

Pharmaceutical Applications

This compound is utilized in pharmaceuticals primarily for its role in dental care products. It is a critical ingredient in formulations aimed at preventing dental caries. The compound is often found in fluoride varnishes and gels that promote remineralization of tooth enamel.

Case Study: Dental Health

Research has shown that this compound can effectively inhibit demineralization of dentin when used in conjunction with silver nitrate solutions. In vitro studies indicate significant reductions in carious lesion depth when treated with this compound compared to untreated controls .

Environmental Applications

This compound plays a crucial role in environmental protection efforts. It is used as a sewage treatment agent, aiding in the precipitation of suspended solids and purifying wastewater. Additionally, it serves as an anti-corrosion agent for steel surfaces.

Table 2: Environmental Applications

| Application | Description |

|---|---|

| Sewage Treatment | Accelerates precipitation of suspended matter |

| Anti-Corrosion Agent | Protects steel surfaces from corrosion |

Agricultural Uses

In agriculture, this compound is employed as an insecticide and herbicide. Its efficacy in pest control makes it valuable for crop protection strategies.

Research Applications

Recent studies have highlighted innovative uses of this compound in nanotechnology, particularly in the synthesis of silicon quantum dots (SiQDs). The compound facilitates nonclassical crystallization processes that are crucial for developing advanced materials with unique optical properties .

Case Study: Nanotechnology

A study demonstrated that this compound microrods could be synthesized from silicon quantum dots through hydrofluoric acid treatment. This method showed promise for producing high-purity materials suitable for electronic applications .

作用机制

The mechanism of action of sodium hexafluorosilicate primarily involves the release of fluoride ions. In water fluoridation, the compound dissociates to release fluoride ions, which help in the remineralization of tooth enamel and the prevention of dental caries . In industrial applications, the compound acts as a source of fluoride ions, which participate in various chemical reactions to produce desired products .

相似化合物的比较

Sodium hexafluorosilicate is often compared with other hexafluorosilicates and fluoride compounds:

Hexafluorosilicic Acid (H₂SiF₆): Both compounds are used in water fluoridation, but hexafluorosilicic acid is a liquid, while this compound is a solid.

Ammonium Hexafluorosilicate ((NH₄)₂SiF₆): Similar to this compound, this compound is used in the production of other fluoride chemicals.

Sodium Fluoride (NaF): Sodium fluoride is a simpler compound used in dental care and as a pesticide.

Uniqueness: this compound is unique due to its relatively low solubility in water and its ability to release fluoride ions gradually, making it suitable for applications requiring controlled fluoride release .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to release fluoride ions make it an essential compound in water fluoridation and the production of other fluoride chemicals.

生物活性

Sodium hexafluorosilicate (Na2SiF6), also known as sodium silicofluoride, is a chemical compound widely used in various industrial applications, particularly in water fluoridation and as a rodenticide. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological effects of this compound.

This compound is a fine, white, odorless powder that is soluble in water. It has been classified as toxic by ingestion, inhalation, and skin absorption. The acute toxicity of this compound varies based on exposure routes:

Absorption and Excretion

This compound is readily absorbed in the gastrointestinal tract. Studies indicate that approximately 50% of administered fluoride from this compound is absorbed within 30 minutes post-ingestion . The fluoride ions are subsequently excreted via urine. Chronic exposure can lead to elevated serum fluoride levels, which may result in dental fluorosis and other systemic effects.

Case Studies

- Human Exposure Incident : A notable case involved a 32-year-old woman who ingested three teaspoons of this compound during a suicide attempt. She experienced severe symptoms including vomiting and muscle spasms but recovered after treatment with calcium compounds . This incident highlights the acute risks associated with high doses of the compound.

- Occupational Exposure : A study reported that a 23-year-old male developed skin lesions after one week of working in a foam rubber plant using this compound at concentrations of 2–3%. This case illustrates potential dermal hazards in industrial settings .

Genotoxicity Studies

Genotoxicity assessments have shown that this compound does not exhibit significant genotoxic effects. In vitro tests for gene mutation and clastogenicity yielded negative results across various assays including the bacterial reverse mutation assay . This suggests that while this compound is toxic, it may not pose a genetic risk under typical exposure conditions.

Table: Summary of Toxicological Data for this compound

| Parameter | Value/Observation |

|---|---|

| LD50 (oral, rats) | 100 - 156 mg/kg |

| LDLo (human) | 5.7 mg/kg (subcutaneous) |

| Acute dermal toxicity | High to moderate |

| Absorption (oral) | ~50% within 30 minutes |

| Genotoxicity | Negative in multiple assays |

Environmental Impact

This compound is also used in water fluoridation processes. Concerns have been raised about its potential to introduce contaminants such as arsenic into drinking water systems, particularly when compared to pharmaceutical-grade fluoride sources . Studies indicate that using industrial-grade hydrofluosilicic acid (HFSA), which can convert to this compound, may lead to significantly higher cancer risks due to arsenic contamination compared to using pharmaceutical-grade sodium fluoride .

属性

IUPAC Name |

disodium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.2Na/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUZEUZLCYTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.2Na, Na2SiF6, Na2[SiF6], F6Na2Si | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium fluorosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_fluorosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036933 | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium fluorosilicate is a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide., Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, White solid; [Merck Index] White powder; [MSDSonline], COLOURLESS-TO-WHITE GRANULAR POWDER. | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 150 PARTS COLD, 40 PARTS BOILING WATER; INSOL IN ALCOHOL, Insoluble in ethanol., In water, 0.64 g/100 g at 20 °C, 0.76 g/100 g at 25 °C, 1.27 g/100 g at 50 °C, 2.45 g/100 g at 100 °C., Solubility in water, g/100ml at 20 °C: 0.76 (poor) | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm., Relative density (water = 1): 2.7 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR POWDER, White, hexagonal crystals., White, crystalline powder., White, free-flowing powder. | |

CAS No. |

16893-85-9 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806AV2E065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melts at red heat with decomposition. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of sodium hexafluorosilicate?

A1: The molecular formula of this compound is Na2SiF6. Its molecular weight is 188.05 g/mol.

Q2: What is the structure of the this compound anion?

A2: The this compound anion (SiF62-) consists of a central silicon atom bonded to six fluorine atoms in an octahedral geometry.

Q3: Are there any studies investigating the Auger electron spectroscopy of this compound?

A3: Yes, one study investigated the Si KL23L23 Auger transition in silicon compounds, including this compound. This research measured the chemical shifts in the Auger line position relative to elemental silicon and compared them to shifts in Si 1s and Si 2p photoelectron peaks. []

Q4: What happens to this compound under high pressure?

A4: Research using in situ X-ray powder diffraction revealed that this compound maintains its trigonal structure (space group P¯3m1) under hydrostatic pressure up to 6 GPa. The study also analyzed the pressure-induced changes in the packing of (SiF6)2− anions and the corresponding changes in their IR spectra. [, ]

Q5: Can this compound be used as a silicon source for synthesizing materials?

A5: Yes, studies demonstrate the feasibility of using this compound as a silicon source for material synthesis. One study explored its use in synthesizing mesoporous silica materials under ultra-low surfactant concentrations. [] Another research project investigated its use in creating metakaolin-based geopolymers cured at ambient temperature, examining the impact of this compound addition on the geopolymer properties. []

Q6: Can this compound form unique crystal structures?

A6: Yes, researchers have synthesized two-component cluster crystals of this compound using ionic liquids containing tetrafluoroborate (BF4−) anions. This novel synthesis route offers new possibilities for creating materials with tailored properties. []

Q7: How is this compound used in the production of silicate wall products?

A7: this compound, combined with lime, is used in the envelope of a granulated compositional filler for silicate wall products. This filler, comprised of Tripoli, diatomite, or silica clay, enhances the water and frost resistance of the final product while reducing heat conductivity and preserving strength. []

Q8: Can this compound help regulate fluoride release in dental resins?

A8: Research suggests that treating this compound with gamma-methacryloxypropyltrimethoxysilane (γ-MPTS) forms a hydrophobic polysiloxane layer on the compound's surface. When incorporated into bis-GMA/TEGDMA dental resin, this modified this compound exhibits a significantly slower fluoride release rate, potentially offering benefits for caries prevention. []

Q9: How is this compound utilized in the production of cellular concrete?

A9: this compound, in conjunction with a hydroxide, acts as a hardening activator in the non-autoclave production of ultra-lightweight cellular concrete. This concrete, incorporating Portland cement and waste glass, utilizes aluminum powder as a gas-forming agent. The exothermic reactions during setting and hardening eliminate the need for additional heat treatment. The resulting cellular concrete demonstrates potential as a non-combustible heat and sound insulation material. []

Q10: Can this compound be used to synthesize silicon at low temperatures?

A10: Yes, research demonstrates that this compound can be converted into high-purity crystalline silicon at relatively low temperatures (below 180°C) using an electro-catalytic reduction method with sodium. This method offers a potentially more cost-effective alternative to the traditional Siemens process. [, ]

Q11: What is known about the toxicity of this compound compared to other fluoride compounds?

A11: Studies comparing the toxicity of this compound, fluorosilicic acid (H2SiF6), and sodium fluoride (NaF) in the nematode Caenorhabditis elegans showed that their effects on growth, feeding, and reproduction were similar when considering fluoride ion concentration. This suggests that silicofluorides like this compound have comparable toxicity to NaF. []

Q12: Are there any known toxic effects of sodium fluoride and this compound on human cells?

A12: Research on human leukemic cell lines (HL-60, HEL, TF-1, and K562) exposed to sodium fluoride and this compound revealed that both compounds could negatively impact these cells. The study found that this compound exhibited a stronger effect on clonogenic growth and apoptosis induction compared to sodium fluoride. []

Q13: Have any skin reactions been associated with exposure to this compound?

A13: Yes, a case report documented pustular skin lesions in a foam rubber carrier linked to this compound present in the material. Animal testing confirmed that this compound could induce pustules on previously damaged skin. []

Q14: What are the environmental concerns associated with water fluoridation using this compound?

A14: While this compound is commonly used in water fluoridation, some research raises concerns about potential negative impacts. One review discusses these concerns, including possible bone and tooth fractures and increased cancer rates, highlighting the debate surrounding the practice. []

Q15: How can this compound be broken down?

A15: Research shows that this compound thermally decomposes into sodium fluoride (NaF) and silicon tetrafluoride (SiF4). [] This information is crucial for understanding the compound's fate in high-temperature environments and developing appropriate waste management strategies.

Q16: What is the role of this compound in the synthesis of methylphosphonofluoridic acid?

A16: this compound can be used to prepare high-purity methylphosphonofluoridic acid, a thermal degradation product of certain nerve agents. The process involves reacting methylphosphonic dichloride with this compound to produce methylphosphonic difluoride, which then undergoes disproportionation with methylphosphonic acid to yield the desired methylphosphonofluoridic acid. []

Q17: Can this compound be used in reverse osmosis processes?

A17: Research has explored using this compound as an additive in treating chromic plating rinse water via reverse osmosis. The study investigated the transport and rejection behavior of chromic acid and additives like this compound using Loeb-type skinned membranes, providing insights into its potential for industrial wastewater treatment. []

Q18: What is the dissociation pressure of this compound?

A18: Studies have investigated the dissociation pressure of this compound, a crucial parameter for understanding its thermal stability and potential applications in high-temperature processes. []

Q19: Is it possible to recover valuable materials from this compound?

A19: Yes, research has demonstrated methods for recovering high-specific-area silica and sodium fluoride from this compound. These recovery processes contribute to resource efficiency and waste reduction, aligning with sustainable practices. [, ]

Q20: How does this compound influence the properties of silicatein in marine sponges?

A20: Silicatein, an enzyme found in marine sponges, plays a critical role in synthesizing the silica structures within their bodies. Interestingly, this compound has been shown to inhibit the silica esterase activity of silicatein. This finding provides valuable insights into the enzyme's mechanism and the factors influencing biosilicification processes. []

Q21: What is the role of this compound in fluoride rinses?

A21: this compound serves as a hydrolyzable source of fluoride in a novel two-solution fluoride rinse. This rinse, containing calcium chloride and sodium acetate in part A, and this compound and sodium phosphate in part B, was compared to a traditional sodium fluoride rinse. The two-solution rinse demonstrated significantly higher fluoride concentrations in saliva, plaque fluid, and acid-extractable fluoride in plaque compared to the sodium fluoride rinse. [, ]

Q22: What is the historical context of research on this compound?

A22: Research on this compound spans several decades, encompassing studies on its thermodynamic properties, [] its behavior in various chemical systems, [] and its use in diverse applications. The interest in this compound stems from its unique properties and its role in various industrial and scientific processes.

Q23: Are there any studies on the influence of magnetic fields on this compound synthesis?

A23: While the provided research abstracts do not delve into this specific area, investigating the impact of magnetic fields on the synthesis of this compound could uncover new avenues for controlling crystal growth, morphology, and potentially enhancing specific properties. []

Q24: What research has been conducted on the sodium fluoride-sodium hexafluorosilicate pseudobinary system?

A24: The provided abstracts do not elaborate on the specifics of the sodium fluoride-sodium hexafluorosilicate pseudobinary system. Further research in this area could provide valuable insights into the phase transitions, eutectic points, and potential applications of this system. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。